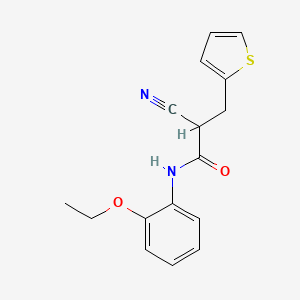

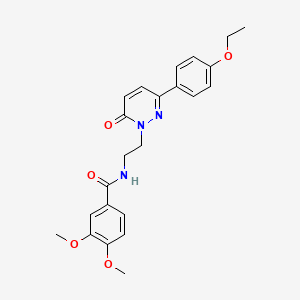

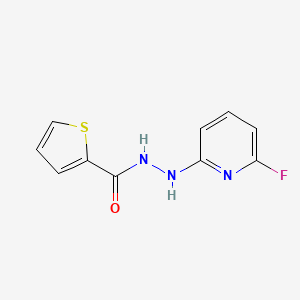

![molecular formula C15H8F2N2O2S B2626394 6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207056-52-7](/img/structure/B2626394.png)

6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of fluorine atoms could make the compound relatively stable, as carbon-fluorine bonds are strong and not easily broken. The carbonitrile group could act as a reactive site under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and affect its interactions with other molecules. The carbonitrile group could contribute to the compound’s polarity .科学的研究の応用

Enantioselective Fluorinating Agents

The compound has been explored as a fluorinating agent, specifically the enantioselective fluorinating agents (R)- and (S)-N-fluoro-3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides (BNBT-F, 2). These agents are prepared from racemic 3-tert-butyl-7-nitro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxides (5) through optical resolution and fluorination. They are used to access both enantiomers of optically active quaternary alpha-fluoro carbonyl compounds with modest to high enantioselectivities. Structural analysis revealed a unique pyramidalized nitrogen atom structure in these agents (Shibata, Liu, & Takéuchi, 2000).

Green Synthesis Protocols

The compound has also been involved in green synthesis protocols. For instance, a highly efficient, solvent-free one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under microwave irradiation has been reported, using Iron(III)fluoride as a catalyst. This process highlights the use of inexpensive catalysts, short reaction times, and a wide range of functional group tolerance, underlining its environmental and economic benefits (Balwe, Shinde, & Jeong, 2016).

Ring Contraction and Synthesis

Research has also focused on the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions. This synthesis process involves carbon-sulfur bond formation and utilizes commercially available building blocks. Benzothiazine 1,1-dioxides synthesized this way are significant for their pharmacological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Novel Biologically Active Compounds

The compound has been used in the synthesis of novel biologically active compounds. A series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized from ultrasonic-mediated N-alkylation of sodium saccharin with methyl chloroacetate. These compounds were subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman, Choudary, Elsegood, Siddiqui, & Khan, 2009).

Antimicrobial Evaluation

1-(4-methyl-6-nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives synthesized by methylation and reaction with hydrazine derivatives followed by oxidation were evaluated for antimicrobial properties. The compound 6f, in particular, showed potent antimicrobial activity, indicating the potential of such compounds in medical applications (Maheshwari & Goyal, 2017).

Synthesis of Sultams

Methods for constructing 3,3-disubstituted and 3, 3-spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones have been described, leading to the synthesis of an agent for electrophilic asymmetric fluorination. These sultams, particularly the chiral spiro sultams, were subjected to fluorination to give N-fluorosultams, which were tested for electrophilic asymmetric fluorination abilities (Liu, Shibata, & Takéuchi, 2000).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N2O2S/c16-10-2-1-3-12(6-10)19-9-13(8-18)22(20,21)15-5-4-11(17)7-14(15)19/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZUEVFVRUWZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-(3-fluorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

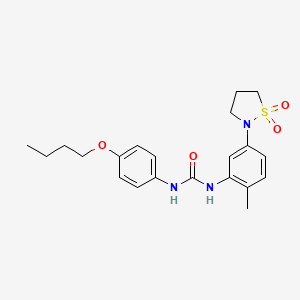

![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)

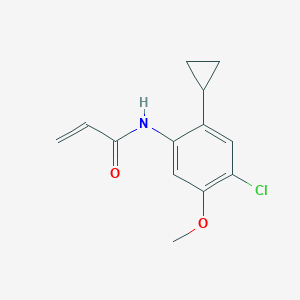

![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)

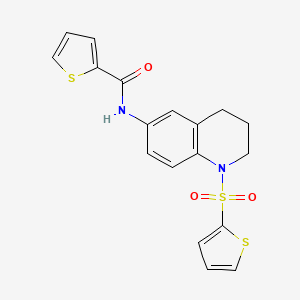

![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)

![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)

![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)